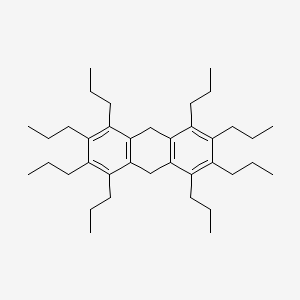
4-(Nitrooxy)butanoic acid
Descripción general
Descripción
4-Nitrooxybutanoic acid is an organic compound with the molecular formula C4H7NO5 It is characterized by the presence of a nitrooxy group (-ONO2) attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrooxybutanoic acid typically involves the nitration of butanoic acid derivatives. One common method is the reaction of butanoic acid with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of 4-nitrooxybutanoic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrooxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrooxy group can yield amino derivatives.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocarboxylic acids, while reduction can produce amino acids .
Aplicaciones Científicas De Investigación
4-Nitrooxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases where nitric oxide plays a crucial role.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-nitrooxybutanoic acid involves the release of nitric oxide (NO), a key signaling molecule in various physiological processes. The nitrooxy group undergoes enzymatic or chemical reduction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects, including vasodilation and inhibition of platelet aggregation .
Comparación Con Compuestos Similares
Nitrobutanoic acid: Similar structure but lacks the nitrooxy group.
Nitropropanoic acid: Shorter carbon chain with similar functional groups.
Nitrovaleric acid: Longer carbon chain with similar functional groups.
Uniqueness: 4-Nitrooxybutanoic acid is unique due to the presence of the nitrooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in areas where nitric oxide release is beneficial .
Propiedades
Fórmula molecular |
C4H7NO5 |
|---|---|
Peso molecular |
149.10 g/mol |
Nombre IUPAC |
4-nitrooxybutanoic acid |
InChI |
InChI=1S/C4H7NO5/c6-4(7)2-1-3-10-5(8)9/h1-3H2,(H,6,7) |
Clave InChI |
ZETOHPSSBWBMED-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CO[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-2-chloro-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8522863.png)




![N-[(2-Amino-3,5-dibromophenyl)methyl]-L-methionine](/img/structure/B8522913.png)


![5-Amino-1,3-dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B8522934.png)
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8522938.png)
